Arachidyl behenate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Arachidyl behenate is synthesized through the esterification reaction between arachidyl alcohol and behenic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Arachidyl behenate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce arachidyl alcohol and behenic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Arachidyl alcohol and behenic acid.
Transesterification: New esters and alcohols depending on the reactants used
Scientific Research Applications
Arachidyl behenate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Widely used in cosmetics and personal care products for its emollient and skin conditioning properties
Mechanism of Action
The primary mechanism of action of arachidyl behenate in cosmetic applications involves forming a protective film on the skin or hair surface. This film helps to prevent moisture loss, improve texture, and protect against environmental damage. The compound interacts with the lipid layers of the skin, enhancing its barrier function and providing a smooth, conditioned feel .
Comparison with Similar Compounds
Arachidyl behenate is similar to other long-chain esters such as cetyl palmitate and stearyl stearate. it is unique in its specific combination of arachidyl alcohol and behenic acid, which provides distinct emollient and conditioning properties.
Similar Compounds
Cetyl Palmitate: An ester of cetyl alcohol and palmitic acid, used for its emollient properties.
Stearyl Stearate: An ester of stearyl alcohol and stearic acid, known for its thickening and conditioning effects
This compound stands out due to its specific molecular structure, which offers a unique balance of hydrophobic and hydrophilic properties, making it particularly effective in formulations designed to enhance skin and hair texture.
Properties
IUPAC Name |
icosyl docosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEYEHAVGPUUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195066 | |
Record name | Arachidyl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Arachidyl behenate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11959 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
42233-14-7 | |
Record name | Arachidyl behenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42233-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidyl behenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042233147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arachidyl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icosyl docosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARACHIDYL BEHENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G00Q0O2NS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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